molecular formula C11H8F4N2O4S B6244404 2,6-dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl fluoranesulfonate CAS No. 2411223-52-2

2,6-dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl fluoranesulfonate

Cat. No.: B6244404
CAS No.: 2411223-52-2
M. Wt: 340.3
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Description

2,6-Dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl fluoranesulfonate is a synthetic organic compound with a complex structure. This compound is notable for its functional groups, including trifluoromethyl, oxadiazole, and fluoranesulfonate. These groups impart unique chemical and physical properties, making the compound valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of 2,6-dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl fluoranesulfonate typically involves multistep organic synthesis The process begins with the synthesis of the oxadiazole ring through cyclization reactions involving nitriles and hydrazides The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) under controlled conditions

Industrial Production Methods: : In industrial settings, the compound is produced in bulk using continuous flow reactors. These reactors allow precise control over reaction parameters such as temperature, pressure, and flow rate, leading to high yields and purity. Key steps include the use of catalysts to enhance reaction efficiency and the purification of intermediates to ensure the final product's quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the methyl groups, forming ketones or carboxylic acids under strong oxidizing conditions.

  • Reduction: : Reduction reactions may involve the oxadiazole ring, leading to the formation of amine derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly involving the phenyl and oxadiazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4)

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

  • Substituting Agents: : Halogens (Cl2, Br2), Sulfonating agents (SO3, H2SO4)

Major Products: : Oxidation of the compound typically results in carboxylic acids or ketones. Reduction reactions yield amine derivatives, while substitution reactions produce a variety of halogenated or sulfonated products.

Scientific Research Applications

This compound has a wide range of applications across various scientific fields:

Chemistry

  • Used as a precursor in the synthesis of more complex organic molecules.

  • Serves as a reagent in analytical chemistry for detecting specific functional groups.

Biology

  • Employed in biochemical assays to study enzyme interactions and protein binding.

  • Acts as a molecular probe in cell imaging techniques due to its fluorescent properties.

Medicine

  • Investigated for its potential as a drug candidate in treating various diseases, including cancer and infectious diseases.

  • Utilized in the formulation of diagnostic agents for medical imaging.

Industry

  • Applied in the manufacturing of high-performance polymers and materials.

  • Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl and oxadiazole groups play a crucial role in binding to these targets, influencing biochemical pathways. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and thereby modulating the enzyme's activity. In cellular imaging, the fluoranesulfonate group enhances the compound's fluorescent properties, allowing it to act as a molecular probe.

Comparison with Similar Compounds

Similar compounds include other phenyl fluoranesulfonates and trifluoromethyl-substituted oxadiazoles. Compared to these compounds, 2,6-dimethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl fluoranesulfonate stands out due to its unique combination of functional groups, which impart distinct reactivity and applications.

List of Similar Compounds

  • Phenyl fluoranesulfonate

  • Trifluoromethyl-substituted oxadiazoles

  • 4-Methyl-2,5-diphenyl oxadiazole

  • Trifluoromethyl benzenesulfonate

This article provides a comprehensive overview of the compound this compound, exploring its synthesis, reactions, applications, mechanisms of action, and comparisons with similar compounds

Properties

CAS No.

2411223-52-2

Molecular Formula

C11H8F4N2O4S

Molecular Weight

340.3

Purity

95

Origin of Product

United States

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